molecular formula C15H16N2O3S B2394001 N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034419-26-4

N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2394001
CAS No.: 2034419-26-4
M. Wt: 304.36
InChI Key: FVVNRAOFBXLZQE-UHFFFAOYSA-N
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Description

N-[(3-Hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole-derived compound characterized by a phenyl group at the 2-position of the thiazole ring and a carboxamide side chain substituted with a (3-hydroxyoxolan-3-yl)methyl group. The 3-hydroxyoxolane (tetrahydrofuran-3-ol) moiety introduces a polar, hydrogen-bond-capable substituent, which may enhance solubility and influence interactions with biological targets. Crystallographic tools like SHELXL (used for small-molecule refinement) are critical for resolving such structures .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13(16-9-15(19)6-7-20-10-15)12-8-21-14(17-12)11-4-2-1-3-5-11/h1-5,8,19H,6-7,9-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVNRAOFBXLZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation. For this derivative:

  • α-Haloketone preparation : Phenacyl bromide (bromomethyl phenyl ketone) reacts with thiourea in ethanol under reflux.
    $$
    \text{PhCOCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{2-Phenylthiazole} + \text{HBr} + \text{NH}3
    $$
    Modifications include using microwave irradiation to enhance yield.
  • Oxidation to carboxylic acid : The 4-methylthiazole intermediate undergoes oxidation with KMnO₄ or CrO₃ in acidic conditions:
    $$
    \text{2-Phenyl-4-methylthiazole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{2-Phenyl-1,3-thiazole-4-carboxylic acid}
    $$

Challenges :

  • Regioselectivity in thiazole formation.
  • Over-oxidation leading to decarboxylation.

Preparation of (3-Hydroxyoxolan-3-yl)methylamine

Reductive Amination of 3-Oxo-tetrahydrofuran

  • Synthesis of 3-oxo-tetrahydrofuran : Oxidation of tetrahydrofurfuryl alcohol with Jones reagent (CrO₃/H₂SO₄).
  • Reductive amination : Reaction with methylamine and NaBH₃CN in methanol:
    $$
    \text{3-Oxo-THF} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{(3-Hydroxy-THF)CH}2\text{NH}_2
    $$

Alternative route :

  • Gabriel synthesis : Phthalimide protection followed by alkylation and deprotection.

Optimization :

  • Use of Lewis acids (e.g., Ti(OiPr)₄) to enhance imine formation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The ACS Omega study highlights EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in CH₂Cl₂:

  • Activation of carboxylic acid :
    $$
    \text{Acid} + \text{EDC} \rightarrow \text{O-Acylurea intermediate}
    $$
  • Nucleophilic attack by amine :
    $$
    \text{O-Acylurea} + \text{(3-Hydroxy-THF)CH}2\text{NH}2 \rightarrow \text{Amide} + \text{Byproduct}
    $$

Key parameters :

  • Solvent : Dichloromethane or DMF.
  • Temperature : 0°C to room temperature to minimize racemization.
  • Additives : HOBt (hydroxybenzotriazole) to suppress side reactions.

Mixed Anhydride Method

Alternative to carbodiimides, using isobutyl chloroformate and N-methylmorpholine:
$$
\text{Acid} + \text{ClCO}_2\text{iBu} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{Amine}} \text{Amide}
$$

Advantages :

  • Higher yields for sterically hindered amines.

Side Reactions and Mitigation

Protection of Hydroxyl Group

The 3-hydroxy group in THF may undergo undesired acylation. Strategies include:

  • Silyl protection : Using TBDMSCl (tert-butyldimethylsilyl chloride) prior to coupling, followed by TBAF (tetrabutylammonium fluoride) deprotection.

Purification Challenges

  • Byproduct removal : Dicyclohexylurea (from DCC) requires column chromatography or recrystallization.
  • Solvent selection : Ethanol/water mixtures for precipitate washing.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR :

    • Thiazole protons: δ 7.8–8.1 ppm (singlet, H-5).
    • Phenyl group: δ 7.2–7.6 ppm (multiplet).
    • Hydroxy-THF: δ 3.5–4.0 ppm (multiplet, –CH₂O–).
  • IR :

    • Amide C=O stretch: ~1650 cm⁻¹.
    • Hydroxyl O–H: ~3400 cm⁻¹.

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water gradient, retention time ~12 min.

Industrial-Scale Considerations

Cost-Effective Reagents

  • EDC vs. DCC : EDC preferred due to lower toxicity and easier byproduct removal.

Solvent Recovery

  • DCM distillation : Reuse in subsequent batches to reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carboxamide group produces an amine.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The target compound’s 2-phenyl-thiazole core is a common scaffold in bioactive molecules. Key analogs include:

Compound Name Substituents (Thiazole Position) Key Functional Groups Melting Point (°C) Yield (%) Reference
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) 2-(4-Fluorophenyl), 4-oxo-thiazolidine Fluorophenyl, benzothiazole 208 62
N-[2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4e) 2-(2-Chlorophenyl), 4-oxo-thiazolidine Chlorophenyl, benzothiazole 212–213
Acotiamide (N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) 2-hydroxy-4,5-dimethoxybenzoyl, diisopropylaminoethyl Bulky aminoethyl, methoxybenzoyl
  • Carboxamide Side Chains: The hydroxyoxolane group in the target compound contrasts with 4-oxo-thiazolidine (4d, 4e) or diisopropylaminoethyl (Acotiamide) moieties. Hydroxyoxolane’s hydroxyl group may improve aqueous solubility compared to lipophilic morpholine () or benzothiazole derivatives .

Research Findings and Trends

Phenyl Ring Substitutions: Halogenation (F, Cl) at phenyl positions improves potency but may reduce metabolic stability. For example, 4d (4-F) exhibits higher activity than non-halogenated analogs .

Heterocyclic Side Chains : 4-Oxo-thiazolidine (4a–4e) and morpholine () groups enhance rigidity and hydrogen bonding, whereas hydroxyoxolane offers a balance of polarity and conformational flexibility.

Synthetic Challenges: Bulky substituents (e.g., diisopropylaminoethyl in Acotiamide) require protective-group strategies, increasing synthetic complexity .

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The focus of this article is to explore the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This compound features a thiazole ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to this compound have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)MBC (µg/mL)Bacterial Strains Tested
Thiazole Derivative7.815.6Staphylococcus aureus, Escherichia coli
Control (Oxytetracycline)62.5125Various strains

In particular, compounds with similar structures have exhibited MIC values significantly lower than those of standard antibiotics like Oxytetracycline, indicating their potential as effective antimicrobial agents .

2. Acetylcholinesterase Inhibition

Thiazole derivatives have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Research has shown that certain thiazole compounds can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain.

In vitro studies revealed that some thiazole derivatives exhibited IC50 values in the low micromolar range, suggesting strong inhibitory potential:

CompoundIC50 (µM)Mechanism of Action
Thiazole Derivative2.7AChE Inhibition
Control (Donepezil)0.5AChE Inhibition

The molecular docking studies indicated favorable binding interactions between these compounds and the active site of AChE .

3. Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have shown promising results. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest

These findings suggest that thiazole derivatives could serve as lead compounds in the development of new anticancer therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with hydroxymethyl substitutions exhibited enhanced antibacterial activity compared to their counterparts without such modifications.

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of thiazole derivatives in a mouse model of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced AChE activity, highlighting their therapeutic potential in neurodegenerative conditions.

Q & A

Basic: What synthetic methodologies are most effective for producing N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide with high purity?

Answer:
The compound can be synthesized via multi-step organic reactions, typically involving:

  • Step 1: Formation of the thiazole ring through cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., acetonitrile or ethanol) .
  • Step 2: Introduction of the 3-hydroxyoxolane (tetrahydrofuran-3-ol) moiety via nucleophilic substitution or coupling reactions, often using coupling agents like EDC·HCl and HOBt .
  • Step 3: Final carboxamide bond formation using activated carboxylic acid derivatives (e.g., acid chlorides) reacting with amines under inert atmospheres.

Critical Parameters:

  • Temperature control (e.g., 60–80°C for cyclization steps).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Key signals include:
    • Thiazole C-H protons at δ 7.5–8.5 ppm (aromatic region).
    • Hydroxyoxolane protons: δ 3.5–4.5 ppm (methylene and methine groups adjacent to the hydroxyl).
    • Carboxamide NH proton at δ 8.0–10.0 ppm (broad singlet) .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (hydroxyl O-H stretch) .
  • Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., calculated via HRMS) with fragmentation patterns consistent with the thiazole and oxolane moieties .

Advanced: How can contradictory bioactivity data (e.g., varying IC50 values in enzyme assays) be systematically resolved?

Answer:
Contradictions often arise from experimental variables:

  • Assay Conditions: pH, temperature, and co-solvents (e.g., DMSO concentration) can alter compound solubility and activity. Validate assays using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Protein Source: Species-specific enzyme isoforms (e.g., human vs. murine) may exhibit differential binding. Cross-validate with recombinant proteins .
  • Data Normalization: Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s biological activity?

Answer:

  • Cell-Free Systems: Enzyme inhibition assays (e.g., fluorescence-based kinase or protease assays) to measure IC50 values .
  • Cell-Based Assays:
    • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
    • Anti-inflammatory activity via TNF-α/IL-6 ELISA in macrophages .
  • Microbial Susceptibility: Disk diffusion or broth microdilution for antimicrobial activity .

Advanced: How can QSAR modeling optimize the compound’s pharmacokinetic properties?

Answer:

  • Descriptor Selection: Include logP, polar surface area, and hydrogen-bond donors/acceptors to predict absorption (e.g., Rule of Five compliance) .
  • Biological Data Integration: Correlate structural features (e.g., oxolane hydroxyl position) with metabolic stability (e.g., CYP450 inhibition data) .
  • Software Tools: Use Schrödinger’s QikProp or MOE for ADMET profiling. Validate with in vitro hepatocyte clearance assays .

Basic: What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Answer:

  • Crystal Growth: Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) .
  • Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å) with cryocooling to 100 K .
  • Refinement: SHELXL for small-molecule refinement; validate with R-factor < 5% and electron density maps .

Advanced: How can metabolomic studies identify degradation products or active metabolites?

Answer:

  • LC-HRMS: Monitor time-dependent changes in liver microsome incubations. Use mass defect filtering to identify phase I/II metabolites .
  • Isotopic Labeling: 13C/15N-labeled analogs to trace metabolic pathways.
  • In Silico Tools: Meteor (Lhasa Ltd.) to predict plausible metabolic routes .

Basic: What computational methods predict the compound’s interaction with target proteins?

Answer:

  • Docking Simulations: AutoDock Vina or Glide to model binding poses in enzyme active sites (e.g., kinases) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • MM-PBSA: Calculate binding free energies; correlate with experimental ΔG values .

Advanced: How do structural modifications (e.g., oxolane ring substitution) impact solubility and bioavailability?

Answer:

  • Hydroxyl Position: 3-hydroxyoxolane enhances water solubility via hydrogen bonding but may reduce membrane permeability. Compare with 2- or 4-substituted analogs .
  • Prodrug Strategies: Esterify the hydroxyl group to improve logP; hydrolyze in vivo to regenerate the active form .
  • Salt Formation: Prepare hydrochloride or sodium salts to modulate pH-dependent solubility .

Basic: What analytical methods quantify this compound in biological matrices (e.g., plasma)?

Answer:

  • HPLC-UV: C18 column, mobile phase: acetonitrile/water (60:40), detection at λ = 254 nm .
  • LC-MS/MS: MRM transitions for quantification (e.g., m/z 345 → 217 for the parent ion) with deuterated internal standards .
  • Validation: Follow FDA guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (>80%) .

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